(1-Benzylpiperidin-2-yl)methanol

Description

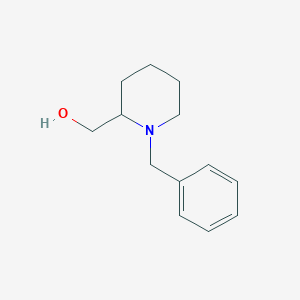

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylpiperidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPWHJVKPZIZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85387-43-5 | |

| Record name | (1-benzylpiperidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Benzylpiperidin-2-yl)methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of (1-Benzylpiperidin-2-yl)methanol, a key intermediate in various synthetic applications. This document outlines its known physical characteristics, detailed experimental protocols for their determination, and a logical workflow for property analysis.

Core Physical Properties

This compound is a colorless to light yellow liquid at ambient temperature.[1] A summary of its key physical properties is presented in the table below.

| Physical Property | Value | Notes |

| Molecular Formula | C₁₃H₁₉NO | |

| Molecular Weight | 205.30 g/mol | [2] |

| Boiling Point | 134 °C at 0.15 mmHg | [1] |

| Density (Predicted) | 1.056 ± 0.06 g/cm³ | [1] |

| Physical Form | Liquid | [2] |

| pKa (Predicted) | 15.08 ± 0.10 | [1] |

| Solubility | Insoluble in water; Soluble in most organic solvents. | Based on the properties of similar N-benzylpiperidine compounds. |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are provided below. These protocols are adapted from standard laboratory procedures for liquid organic compounds.

Determination of Boiling Point (Reduced Pressure)

The boiling point of this compound is determined at reduced pressure to prevent decomposition at higher temperatures. A vacuum distillation apparatus is employed.

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Thermometer (with appropriate range)

-

Vigreux column (short path)

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

-

Heating mantle with a magnetic stirrer

-

Boiling chips or magnetic stir bar

Procedure:

-

Place a magnetic stir bar or boiling chips into the round-bottom flask.

-

Add approximately 10-15 mL of this compound to the flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Position the thermometer bulb so that the top of the bulb is level with the side arm of the Claisen adapter leading to the condenser.

-

Begin circulating cold water through the condenser.

-

Turn on the magnetic stirrer to ensure smooth boiling.

-

Gradually evacuate the system using the vacuum pump to the desired pressure (e.g., 0.15 mmHg), monitored by the manometer.

-

Slowly heat the sample using the heating mantle.

-

Record the temperature at which the liquid is actively boiling and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of liquid this compound can be accurately determined using a pycnometer or a graduated cylinder and a balance for a less precise measurement.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Adjust the volume of the water to the pycnometer's calibration mark, ensuring no air bubbles are present.

-

Dry the outside of the pycnometer and record its mass.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and repeat steps 3-5.

-

Calculate the density using the following formula: Density = (Mass of liquid) / (Volume of liquid) Volume of liquid = (Mass of water) / (Density of water at the experimental temperature)

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound.

Caption: Workflow for Physical Property Analysis.

References

An In-depth Technical Guide to (1-Benzylpiperidin-2-yl)methanol: Structure, Synthesis, and Therapeutic Potential of the Benzylpiperidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Benzylpiperidin-2-yl)methanol, detailing its chemical structure, synthesis, and the broader pharmacological context of the N-benzylpiperidine scaffold. This document is intended to serve as a resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering insights into the therapeutic potential of this class of compounds.

Chemical Structure and Nomenclature

This compound is a heterocyclic organic compound featuring a piperidine ring N-substituted with a benzyl group, and a hydroxymethyl group at the 2-position of the piperidine ring.

IUPAC Name: this compound[1]

Synonyms:

-

1-Benzyl-2-(hydroxymethyl)piperidine[2]

-

1-{[2-(Hydroxymethyl)piperidin-1-yl]methyl}benzene[2]

-

(1-Benzyl-2-piperidinyl)methanol

-

1-Benzylpiperidine-2-methanol

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 85387-43-5 | [2] |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.30 g/mol | [2] |

| Appearance | Liquid | [2] |

| Purity | ≥95% | [2] |

| Boiling Point | 134 °C at 0.15 mmHg | |

| Density | 1.056 ± 0.06 g/cm³ (Predicted) | |

| pKa | 15.08 ± 0.10 (Predicted) |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct N-alkylation of 2-piperidinemethanol with benzyl chloride. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidine ring attacks the benzylic carbon.

Experimental Protocol: N-alkylation

A mixture of 2-piperidinemethanol (12.9 g), benzyl chloride (13.2 g), and triethylamine (10.5 g) in toluene (50 ml) is stirred at reflux for 4 hours. Following the reaction, the mixture is filtered to remove triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure, and the resulting residue is purified by distillation to yield this compound.

Synthesis Workflow

The logical flow of the synthesis protocol is depicted below.

Pharmacological Significance of the Benzylpiperidine Scaffold

While specific biological data for this compound is not extensively documented in publicly available literature, the N-benzylpiperidine motif is a well-established pharmacophore present in numerous biologically active compounds.[3] Derivatives of this scaffold have been investigated for a range of therapeutic targets, particularly in the context of neurodegenerative diseases and cancer.

Inhibition of Monoacylglycerol Lipase (MAGL)

The N-benzylpiperidine scaffold has been identified as a promising backbone for the development of reversible inhibitors of monoacylglycerol lipase (MAGL).[3] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key neuromodulator. Inhibition of MAGL increases 2-AG levels, which has therapeutic potential for treating neuroinflammation, pain, and certain cancers.[3]

Quantitative Activity of Benzylpiperidine-based MAGL Inhibitors

| Compound ID | Target | IC₅₀ (nM) | Assay Type |

| 13 | MAGL (h) | 2.0 | Isolated Enzyme |

| 28 | MAGL (h) | Potent | Isolated Enzyme |

| 29 | MAGL (h) | Potent | Isolated Enzyme |

Data sourced from studies on benzylpiperidine derivatives.[3]

MAGL Signaling Pathway

The diagram below illustrates the role of MAGL in the endocannabinoid system and the therapeutic intervention point for inhibitors.

Inhibition of Acetylcholinesterase (AChE)

The N-benzylpiperidine moiety is also a core component of potent acetylcholinesterase (AChE) inhibitors. AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain.[4][5]

Quantitative Activity of Benzylpiperidine-based AChE Inhibitors

| Compound ID | Target | IC₅₀ (µM) |

| d5 | AChE | 6.89 |

| d10 | AChE | 3.22 |

Data represents examples from studies on multifunctional N-benzylpiperidine derivatives.[5]

Representative Experimental Protocols in Drug Discovery

To facilitate further research, this section provides a generalized protocol for an in vitro MAGL inhibition assay, a common experiment for evaluating compounds based on the benzylpiperidine scaffold.

In Vitro MAGL Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human MAGL.

Materials:

-

Recombinant human MAGL

-

4-Nitrophenyl acetate (4-NPA) as substrate

-

Tris-HCl buffer (pH 7.4)

-

Test compounds (e.g., benzylpiperidine derivatives) dissolved in DMSO

-

96-well microplate reader

Procedure:

-

Prepare a solution of recombinant human MAGL in Tris-HCl buffer.

-

Serially dilute the test compounds in DMSO to create a range of concentrations.

-

In a 96-well plate, add the MAGL solution to each well.

-

Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known MAGL inhibitor).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate, 4-NPA, to all wells.

-

Measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader. The rate of 4-nitrophenol production is proportional to MAGL activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound, as a distinct chemical entity, is characterized by its straightforward synthesis and well-defined structure. While direct pharmacological data for this specific molecule is limited, its core N-benzylpiperidine scaffold is of significant interest in modern drug discovery. The demonstrated efficacy of its derivatives as potent, reversible inhibitors of key enzymes like MAGL and AChE underscores the therapeutic potential of this chemical class. This guide serves as a foundational resource, providing the necessary chemical information and methodological context to encourage further exploration of this compound and its analogs as candidates for novel therapeutics.

References

- 1. This compound | C13H19NO | CID 2735486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: (1-Benzylpiperidin-2-yl)methanol (CAS 85387-43-5)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available information. (1-Benzylpiperidin-2-yl)methanol is intended for laboratory research use only.

Introduction

This compound, with CAS number 85387-43-5, is a substituted piperidine derivative. The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas. The benzyl group and the hydroxymethyl substituent on the piperidine ring of this compound offer versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential biological activities. While specific biological data for this compound is limited in publicly accessible literature, the known activities of its structural isomers and other benzylpiperidine derivatives suggest its potential as a precursor for novel therapeutics, particularly in the area of neurological disorders.

Chemical and Physical Properties

The available data for this compound is summarized in the table below.

| Property | Value | Source |

| CAS Number | 85387-43-5 | N/A |

| Molecular Formula | C13H19NO | N/A |

| Molecular Weight | 205.30 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥95% | [1] |

| Synonyms | 1-Benzyl-2-(hydroxymethyl)piperidine, 1-[[2-(Hydroxymethyl)piperidin-1-yl]methyl]benzene | [1] |

| Boiling Point | 107 °C at 2 mmHg |

Synthesis of this compound

A known method for the synthesis of this compound involves the N-alkylation of 2-piperidinemethanol with benzyl chloride.

Experimental Protocol

Materials:

-

2-Piperidinemethanol

-

Benzyl chloride

-

Triethylamine

-

Toluene

Procedure:

-

A mixture of 12.9 g of 2-piperidinemethanol, 13.2 g of benzyl chloride, 10.5 g of triethylamine, and 50 ml of toluene is prepared.

-

The reaction mixture is stirred at reflux for 4 hours.

-

After cooling, the mixture is filtered to remove triethylamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is distilled under reduced pressure (107 °C at 2 mmHg) to yield this compound.

Expected Yield: 11.3 g (52.9%)

Potential Applications in Drug Discovery and Chemical Biology

While direct biological activity data for this compound is not widely reported, its structural features suggest its utility as a scaffold for the synthesis of novel bioactive compounds. The hydroxyl group can be a site for esterification or etherification, and the benzyl group can be modified or replaced. The piperidine ring itself is a key pharmacophore in many centrally active agents.

Research on structurally related benzylpiperidine derivatives has revealed their potential as:

-

Cholinesterase Inhibitors: The 1-benzylpiperidine moiety is a core component of compounds designed as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), which are relevant targets for Alzheimer's disease.[2]

-

Monoacylglycerol Lipase (MAGL) Inhibitors: Benzylpiperidine derivatives are being explored as reversible inhibitors of MAGL, an enzyme involved in the endocannabinoid system with implications for neurodegenerative diseases and cancer.

-

Sigma Receptor Ligands: N-benzylpiperidine derivatives have shown high affinity for sigma receptors, which are implicated in a variety of central nervous system disorders.

The following diagram illustrates a conceptual workflow for utilizing this compound as a starting material in a drug discovery program.

Caption: Conceptual workflow for the use of this compound in drug discovery.

General Characterization Protocols for Piperidine Derivatives

The structural confirmation of this compound and its derivatives would typically involve standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. Signals for the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range. The benzyl and hydroxymethyl protons will have characteristic shifts.

-

¹³C NMR: Acquire the carbon NMR spectrum to confirm the number of unique carbon environments.

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) is a suitable method for these types of compounds.

-

Sample Preparation: Prepare a dilute solution of the compound in a solvent such as methanol or acetonitrile.

-

Analysis: Determine the mass-to-charge ratio (m/z) to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in drug discovery and development. While direct biological data on this specific compound is scarce, the extensive research into related benzylpiperidine derivatives highlights promising avenues for the design and synthesis of novel therapeutic agents, particularly for neurological disorders. The synthetic accessibility and the presence of versatile chemical handles make this compound an attractive starting point for the generation of compound libraries for biological screening. Further research into the biological effects of derivatives of this compound is warranted.

References

An In-depth Technical Guide to (1-Benzylpiperidin-2-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential analytical methodologies for (1-Benzylpiperidin-2-yl)methanol, a key intermediate in pharmaceutical research. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Properties and Identifiers

This compound is a substituted piperidine derivative. Its fundamental chemical data are summarized below.

| Property | Value | References |

| Molecular Formula | C13H19NO | [1][2] |

| Molecular Weight | 205.30 g/mol | [1][2][3][4] |

| CAS Number | 85387-43-5 | [1][3][5] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 134°C at 0.15 mmHg | [1] |

| Synonyms | 1-Benzyl-2-(hydroxymethyl)piperidine, [1-(Phenylmethyl)piperidin-2-yl]methanol | [1][2][3] |

Synthesis Protocol

A documented method for the synthesis of this compound is outlined below.[5]

Materials:

-

2-Piperidine methanol (12.9 g)

-

Benzyl chloride (13.2 g)

-

Triethylamine (10.5 g)

-

Toluene (50 ml)

Procedure:

-

A mixture of 2-piperidine methanol, benzyl chloride, triethylamine, and toluene is prepared in a suitable reaction vessel.

-

The reaction mixture is stirred at reflux for a period of 4 hours.

-

Upon completion, the mixture is filtered to remove any solid byproducts.

-

The filtrate is then concentrated to remove the solvent.

-

The resulting concentrate is purified by distillation under reduced pressure to yield the final product.

Yield:

This procedure has been reported to yield 11.3 g of (1-benzyl-2-piperidine methanol), which corresponds to a yield of 52.9%.[5]

Proposed Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the purity of the compound and confirm its molecular weight.

-

Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph equipped with a mass selective detector.

-

Suggested Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) to ensure separation of any impurities.

-

MS Detector: Electron Ionization (EI) mode with a scan range appropriate for the molecular weight of the compound and its expected fragments.

-

2. High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the compound.

-

Sample Preparation: A solution of the sample in the mobile phase or a compatible solvent.

-

Instrumentation: An HPLC system with a suitable detector (e.g., UV or MS).

-

Suggested Conditions:

-

Column: A C18 reversed-phase column is a common starting point for compounds of this polarity.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., around 254 nm).

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: As a neat liquid, a small drop can be placed directly on an ATR crystal.

-

Analysis: The infrared spectrum should show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aliphatic and aromatic portions, and C-N stretching of the tertiary amine.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Structural Relationship

This diagram shows the relationship between the starting material and the final product in the synthesis.

Caption: Structural transformation in the synthesis.

References

Spectroscopic Analysis of (1-Benzylpiperidin-2-yl)methanol: A Technical Guide

Introduction

(1-Benzylpiperidin-2-yl)methanol is a substituted piperidine derivative with potential applications in medicinal chemistry and organic synthesis. The structural elucidation and confirmation of such molecules are critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a summary of the expected spectroscopic data for this compound, based on the available data for its 4-yl isomer, and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for the structural isomer, (1-Benzylpiperidin-4-yl)methanol. These values provide a close approximation of what can be expected for this compound, with expected variations in chemical shifts and fragmentation patterns due to the different substitution pattern on the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for (1-Benzylpiperidin-4-yl)methanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.34 - 7.29 | m | 4 H | Aromatic H |

| 7.26 - 7.24 | m | 1 H | Aromatic H |

| 3.51 | s | 2 H | -CH₂-Ph |

| 3.46 | d, J = 6.36 Hz | 2 H | -CH₂-OH |

| 2.94 - 2.89 | m | 2 H | Piperidine H (axial) |

| 2.58 - 2.49 | m | 1 H | Piperidine H |

| 1.97 | ddd, J = 11.7, 11.7, 2.5 Hz | 2 H | Piperidine H (equatorial) |

| 1.74 - 1.68 | m | 2 H | Piperidine H |

| 1.52 - 1.44 | m | 1 H | Piperidine H |

| 1.28 | qd, J = 11.5, 3.9 Hz | 1H | OH |

Table 2: ¹³C NMR Data for (1-Benzylpiperidin-4-yl)methanol

| Chemical Shift (δ) ppm | Assignment |

| 138.1 | Aromatic C (quaternary) |

| 129.2 | Aromatic CH |

| 128.1 | Aromatic CH |

| 126.9 | Aromatic CH |

| 67.6 | -CH₂-OH |

| 63.4 | -CH₂-Ph |

| 53.3 | Piperidine C |

| 38.4 | Piperidine C |

| 28.7 | Piperidine C |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for (1-Benzylpiperidin-4-yl)methanol (Vapor Phase)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad | O-H stretch |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2800 | Strong | Aliphatic C-H stretch |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretch |

| ~1100 | Strong | C-O stretch |

| ~740, ~700 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (1-Benzylpiperidin-4-yl)methanol

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 206.1539 | 206.1539 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can be adjusted based on the sample concentration (typically 8-16 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is required due to the low natural abundance of ¹³C (typically 1024 or more).

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of formic acid (0.1%) may be added to the final solution to promote protonation for positive ion mode analysis.

-

Filter the final solution through a 0.2 µm syringe filter if any particulate matter is present.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve optimal ionization and signal intensity.

-

Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass analyzer is scanned over an appropriate m/z range to detect the molecular ion.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like this compound.

Caption: A flowchart illustrating the typical workflow from synthesis to structural confirmation using various spectroscopic techniques.

Navigating the Uncharted: A Technical Guide to the Safe Handling of (1-Benzylpiperidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

Understanding the fundamental properties of a compound is the first step in safe handling. Based on data for (1-Benzylpiperidin-2-yl)methanol and its analogues, the following properties are pertinent.

| Property | Value | Source |

| Molecular Weight | 205.30 g/mol | CymitQuimica[1] |

| Purity | ≥95% | CymitQuimica[1] |

| Appearance | Liquid | CymitQuimica[1] |

| Synonyms | 1-Benzyl-2-(hydroxymethyl)piperidine, 1-{[2-(Hydroxymethyl)piperidin-1-yl]methyl}benzene | CymitQuimica[1] |

Hazard Identification and Classification

Although specific GHS classifications for this compound are not published, data from analogous compounds such as Phenyl(piperidin-2-yl)methanol and other benzylpiperidine derivatives suggest the following potential hazards.[2][3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Safe Handling and Storage Protocols

Adherence to stringent handling and storage procedures is paramount to minimizing exposure and ensuring a safe laboratory environment.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4][5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4][8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

-

Store away from food and drink.[6]

Emergency Procedures and First Aid

Rapid and appropriate response to an exposure is critical. The following first aid measures are recommended based on the potential hazards.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists.[5][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][5] |

Accidental Release and Firefighting Measures

Accidental Release:

-

Evacuate personnel from the affected area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[5][6]

-

Do not allow the chemical to enter drains or waterways.[5][6]

Firefighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][9]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[9]

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[6][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Visualizing Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate key workflows.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-Benzylpiperidin-3-yl)methanol | C13H19NO | CID 19696500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. images.thdstatic.com [images.thdstatic.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. theory.labster.com [theory.labster.com]

Synonyms for (1-Benzylpiperidin-2-yl)methanol like 1-Benzyl-2-(hydroxymethyl)piperidine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzylpiperidin-2-yl)methanol, a notable member of the N-benzylpiperidine class of compounds, holds potential within medicinal chemistry and drug discovery. The N-benzylpiperidine structural motif is a versatile scaffold frequently utilized to modulate the efficacy and physicochemical properties of therapeutic agents. While extensive biological data for this compound itself is not widely available in public literature, this guide provides a comprehensive overview of its known synonyms, chemical properties, and a detailed synthesis protocol. Furthermore, it explores the potential therapeutic relevance of this compound class by examining the activities of structurally related benzylpiperidine derivatives, which have shown promise as acetylcholinesterase and monoacylglycerol lipase inhibitors.

Compound Identification and Synonyms

The compound with the formal IUPAC name this compound is also known by several synonyms. These alternative names are frequently encountered in chemical catalogs and scientific literature.

-

1-Benzyl-2-(hydroxymethyl)piperidine[1]

-

1-{[2-(Hydroxymethyl)piperidin-1-yl]methyl}benzene[1]

-

(1-Benzyl-2-piperidinyl)methanol

-

1-Benzylpiperidine-2-methanol

-

(RS)-(1-Benzyl-piperidin-2-yl)-methanol

-

[1-(phenylmethyl)-2-piperidinyl]methanol

-

[1-(phenylmethyl)piperidin-2-yl]methanol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in a research setting.

| Property | Value | Source |

| CAS Number | 85387-43-5 | [1] |

| Molecular Formula | C13H19NO | [2] |

| Molecular Weight | 205.30 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥95% | [1] |

| Boiling Point | 107° C / 2 mmHg |

Synthesis of this compound

The following section details a common experimental protocol for the synthesis of this compound.

Experimental Protocol

Materials:

-

2-Piperidine methanol (12.9 g)

-

Benzyl chloride (13.2 g)

-

Triethylamine (10.5 g)

-

Toluene (50 ml)

Procedure:

-

A mixture of 2-piperidine methanol, benzyl chloride, triethylamine, and toluene is prepared in a suitable reaction vessel.

-

The reaction mixture is stirred at reflux for 4 hours.

-

After the reflux period, the mixture is filtered to remove any solid byproducts.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The resulting concentrate is distilled under reduced pressure to yield pure 1-benzyl-2-piperidine methanol.

Expected Yield: 11.3 g (52.9%)

The workflow for this synthesis is illustrated in the diagram below.

Potential Therapeutic Applications of the Benzylpiperidine Scaffold

While specific biological activity data for this compound is limited, the broader class of benzylpiperidine derivatives has been the subject of extensive research in drug discovery. These investigations have revealed that the benzylpiperidine scaffold can interact with various biological targets, suggesting potential therapeutic applications. The diagram below illustrates some of the key research areas for this class of compounds. It is important to note that these are potential applications based on related compounds and have not been confirmed for this compound itself.

Conclusion

This compound is a readily synthesizable compound belonging to the medicinally relevant N-benzylpiperidine class. While this guide provides essential information on its identity, properties, and a detailed synthesis protocol, there is a notable absence of in-depth biological data in the current scientific literature. The established importance of the benzylpiperidine scaffold in targeting enzymes and receptors implicated in neurodegenerative diseases and pain suggests that this compound and its derivatives may warrant further investigation to fully elucidate their pharmacological profile and therapeutic potential. Future research should focus on systematic biological screening to identify specific targets and quantify the activity of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties and Crystal Structure of (1-Benzylpiperidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of (1-Benzylpiperidin-2-yl)methanol

This compound, with a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol , is a liquid at standard conditions.[1] A summary of its basic properties is provided in Table 1.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H19NO | PubChem |

| Molecular Weight | 205.30 g/mol | [1] |

| Appearance | Liquid | [1] |

| CAS Number | 85387-43-5 | [1] |

Note: Detailed experimental thermodynamic data for this compound is not currently available in the cited literature. The following sections describe the standard methods for determining these properties.

Thermodynamic Properties: Experimental Determination

The thermodynamic properties of a compound are critical for understanding its stability, solubility, and behavior in different environments. The following sections detail the experimental protocols for determining key thermodynamic parameters.

Melting Point Determination

The melting point is a fundamental property used to identify a compound and assess its purity.[2][3][4]

Experimental Protocol: Capillary Method

-

Sample Preparation: A small amount of the solid organic compound is finely powdered and packed into a capillary tube, which is sealed at one end.[2][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil or a Mel-Temp apparatus).[2]

-

Heating: The heating bath is heated slowly and uniformly.[2] The temperature should be raised at a rate of 1-2°C per minute near the expected melting point.[2]

-

Observation: The temperatures at which the substance begins to melt and when it completely liquefies are recorded. This range is the melting point of the compound.[2]

-

Purity Assessment: A sharp melting point (a narrow range of 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Illustrative Data for a Related Compound:

While this compound is a liquid, a related solid derivative, 1-benzyl-4-piperidinol, has been studied. The determination of its melting point would follow the protocol described above.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7][8][9]

Experimental Protocol: Capillary Method

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[6]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.[6][9]

-

Heating: The apparatus is heated slowly and uniformly.[6]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Illustrative Data for this compound:

A boiling point of 134°C at a reduced pressure of 0.15 mmHg has been reported for this compound.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[11][12][13][14] It is used to determine thermal properties such as melting point, glass transition temperature, and enthalpy of fusion.[11][13]

Experimental Protocol

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed into an aluminum DSC pan.[11][13] The pan is then hermetically sealed.[11]

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.[11]

-

Thermal Program: The sample is subjected to a controlled temperature program, which typically involves heating and cooling cycles at a constant rate (e.g., 10°C/min) to erase the sample's thermal history.[11][12] Data is collected during a final heating ramp.[11]

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the onset of the melting peak, and the enthalpy of fusion is calculated from the area under the peak.[11]

Illustrative Data for a Related Compound:

Thermochemical properties of other piperidine derivatives, such as 1-benzyl-4-piperidinol and 4-benzylpiperidine, have been studied using calorimetric methods.[15]

Experimental Workflow for Thermodynamic Analysis

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 12. web.williams.edu [web.williams.edu]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. sfu.ca [sfu.ca]

- 15. Thermochemical properties of three piperidine derivatives | Semantic Scholar [semanticscholar.org]

The N-Benzylpiperidine Motif: A Technical Guide to its Discovery, History, and Enduring Legacy in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine (N-BP) scaffold stands as a cornerstone in the edifice of modern medicinal chemistry. This privileged structural motif, characterized by the fusion of a basic piperidine ring with a lipophilic benzyl group, has given rise to a remarkable diversity of therapeutic agents. Its inherent conformational flexibility and the capacity for crucial molecular interactions have rendered it a versatile template for drug design, leading to the development of numerous clinically significant drugs. This in-depth technical guide provides a comprehensive exploration of the discovery, historical evolution, and multifaceted applications of N-benzylpiperidine derivatives in medicinal chemistry.

A Historical Perspective: From Serendipity to Rational Design

The precise genesis of the N-benzylpiperidine moiety is not attributable to a single discovery but rather emerged from the broader advancements in piperidine chemistry during the late 19th and early 20th centuries. The N-benzylation of piperidine is a fundamental transformation in organic synthesis, and its early appearances were likely in the context of systematic studies of secondary amines.

The strategic importance of the N-benzylpiperidine scaffold in medicinal chemistry became evident in the mid-20th century with the burgeoning fields of synthetic analgesics and antihistamines. Researchers at this time recognized that the N-benzyl group could serve as a key pharmacophoric element, influencing the potency and selectivity of compounds targeting the central nervous system and peripheral receptors.

Early Forays into Analgesia and Antihistamines:

The post-World War II era witnessed a surge in the development of synthetic opioids. While morphine's structure is based on a complex phenanthrene ring, German chemists, seeking more accessible analgesics, focused on the simpler piperidine ring, leading to the synthesis of meperidine (pethidine) in 1938.[1] This pivotal discovery paved the way for a vast family of phenylpiperidine analgesics. Subsequent modifications, such as the replacement of the N-methyl group of meperidine with an N-benzyl or related moiety, were explored to modulate analgesic potency and side-effect profiles. This line of inquiry contributed to the development of potent opioid agonists. For instance, the morphinan-type synthetic opioid butorphanol, developed by Bristol-Myers and patented in 1971, incorporates a cyclobutylmethyl group on the nitrogen, a variation of the N-benzyl theme, and exhibits a mixed agonist-antagonist profile at opioid receptors.[2][3]

Concurrently, the quest for effective antihistamines saw the exploration of various chemical scaffolds. The first generation of H1 antagonists, developed in the 1940s and 1950s, included derivatives of piperazine and piperidine.[4] The piperidine-containing antihistamines often featured a diarylmethyl or a related lipophilic group attached to the piperidine nitrogen, a close structural relative of the N-benzyl group, which was found to be crucial for H1 receptor affinity.[5][6][7]

Key Therapeutic Applications and Representative Molecules

The versatility of the N-benzylpiperidine scaffold is underscored by its presence in drugs targeting a wide array of biological systems. The following sections highlight some of the most significant therapeutic areas where these derivatives have made a substantial impact.

Acetylcholinesterase Inhibitors for Alzheimer's Disease

Perhaps the most celebrated application of the N-benzylpiperidine motif is in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine contributes to cognitive decline.

Donepezil (Aricept®): The archetypal N-benzylpiperidine-containing AChE inhibitor, donepezil, exemplifies the successful application of this scaffold. Its structure features an N-benzylpiperidine moiety linked to a dimethoxyindanone group. The N-benzyl group plays a crucial role in binding to the peripheral anionic site (PAS) of the AChE enzyme through cation-π interactions.[5] This interaction is vital for its potent and selective inhibition of AChE.

NMDA Receptor Antagonists

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity and neuronal function. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders.

Ifenprodil: This compound is a non-competitive antagonist of NMDA receptors, exhibiting high selectivity for receptors containing the GluN2B subunit.[8][9] Its unique mechanism of action has made it a valuable research tool and a potential therapeutic agent for conditions such as stroke, Parkinson's disease, and even certain psychiatric disorders.[8][10] The N-benzylpiperidine core of ifenprodil is essential for its interaction with the NMDA receptor.

Calcium Channel Blockers

Voltage-gated calcium channels are crucial for regulating intracellular calcium levels, which in turn control a myriad of physiological processes, including muscle contraction and neurotransmitter release. Blockers of these channels are widely used in the treatment of cardiovascular diseases.

Bepridil: Bepridil is a non-selective calcium channel blocker that also exhibits activity at other ion channels.[11] It has been used as an antianginal and antiarrhythmic agent.[11][12] The N-benzylpiperidine moiety in bepridil contributes to its lipophilicity and plays a role in its interaction with the calcium channel.

Opioid Receptor Ligands

As mentioned in the historical context, the piperidine scaffold is central to many synthetic opioids. The N-benzyl group and its analogs have been instrumental in modulating the affinity and selectivity of these compounds for the different opioid receptor subtypes (μ, δ, and κ).

Butorphanol: This synthetic opioid analgesic is a mixed agonist-antagonist, acting as an agonist at the κ-opioid receptor and a partial agonist or antagonist at the μ-opioid receptor.[3][5] This pharmacological profile provides analgesia with a lower potential for respiratory depression and abuse compared to full μ-agonists.

Sigma Receptor Ligands

Sigma receptors are a unique class of intracellular proteins that are not G-protein coupled. They are implicated in a variety of cellular functions and are considered potential targets for the treatment of neurological and psychiatric disorders. A significant number of N-benzylpiperidine derivatives exhibit high affinity for sigma receptors, with many showing a preference for the σ1 subtype.[13] This interaction opens up further avenues for the therapeutic application of this versatile scaffold.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative N-benzylpiperidine derivatives across different therapeutic targets.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | Target | IC50 | Species | Source |

| Donepezil | AChE | 5.7 nM | - | [NA] |

| Compound d5 | HDAC/AChE | 6.89 µM (AChE) | - | [14] |

| Compound d10 | HDAC/AChE | 3.22 µM (AChE) | - | [14] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 nM | - | [15] |

Table 2: NMDA Receptor Antagonist Activity

| Compound | Target | IC50 / Ki | Species | Source |

| Ifenprodil | NR1A/NR2B | 0.34 µM (IC50) | - | [16] |

| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine (8) | NR1A/2B | - | - | [17][18] |

| Amantadine | NMDA Receptor | 18.6 µM (IC50) | Rat (Hippocampal neurons) | [19] |

| Memantine | NMDA Receptor | 1.04 µM (IC50) | Rat (Hippocampal neurons) | [19] |

| 4-[4-(4-Benzylpiperidino)-1-butynyl]phenol | Glutamate [NMDA] receptor subunit epsilon 3 | 100000.0 nM (IC50) | - | [20] |

Table 3: Calcium Channel Blocker Activity

| Compound | Target | IC50 / pA2 | Species | Source |

| Bepridil | Non-selective Ca2+ channels | - | - | |

| (+)-Glaucine | L-type Ca2+ channels | - | Rat | [NA] |

Table 4: Opioid Receptor Binding Affinity

| Compound | Target | Ki / ED50 | Species | Source |

| Butorphanol | μ (partial agonist/antagonist), κ (agonist) | - | - | [3][5] |

| Compound 52 | MOR/σ1R | 56.4 nM (Ki, MOR) | - | [21][22] |

| Ohmefentanyl Isomer 1a | μ-opioid receptor | 22800 (Ki ratio DPDPE/DAMGO) | - | [23] |

| Ohmefentanyl Isomer 1b | μ-opioid receptor | 22500 (Ki ratio DPDPE/DAMGO) | - | [23] |

Table 5: Antihistamine (H1) Receptor Activity

| Compound | Target | pA2 / Ki | Species | Source |

| Piperidine derivatives | H1 receptor | - | - | [5][6][7] |

| Compound 5 | hH3R / σ1R | 7.70 nM (Ki, hH3R), 3.64 nM (Ki, σ1R) | Human | [24] |

| Compound 11 | hH3R / σ1R | - | Human | [24] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of N-benzylpiperidine derivatives.

Synthesis Protocols

Protocol 1: General Synthesis of 1-Benzylpiperidine Derivatives via N-Alkylation [NA]

-

Materials: Piperidine (or substituted piperidine), benzyl chloride (or substituted benzyl halide), potassium carbonate, acetonitrile, dichloromethane, saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add the benzyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Protocol 2: Synthesis of Bepridil (Illustrative Example) [9]

The synthesis of bepridil involves a multi-step sequence:

-

Epoxide Formation: Treatment of isobutanol with epichlorohydrin in the presence of a base (e.g., KOH) and a phase transfer catalyst (e.g., TBAI) yields 2-(isobutoxymethyl)oxirane.

-

Ring Opening: Regioselective ring opening of the epoxide with aniline in the presence of a catalyst like LiBr affords the intermediate amino alcohol.

-

N-Benzylation and further modifications: The resulting amino alcohol undergoes a series of reactions including N-benzoylation, Mitsunobu reaction with succinimide, and subsequent reduction to yield bepridil.

Protocol 3: Synthesis of Butorphanol (Illustrative Example) [25][26]

The synthesis of butorphanol is a complex multi-step process starting from precursors that are elaborated to form the morphinan ring system. Key steps often involve:

-

Construction of the morphinan core: This is typically achieved through a series of cyclization reactions.

-

Introduction of the N-cyclobutylmethyl group: This is often accomplished by N-alkylation of a nor-butorphanol precursor with cyclobutylmethyl bromide.

-

Stereochemical control: The synthesis requires careful control of stereochemistry to obtain the desired biologically active isomer.

Biological Assay Protocols

Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be quantified spectrophotometrically.

-

Materials: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (ATCh) as substrate, DTNB, phosphate buffer (pH 8.0), test compounds (N-benzylpiperidine derivatives), and a microplate reader.

-

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate, ATCh.

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Protocol 5: NMDA Receptor Binding Assay [2][27][28]

-

Principle: This is a competitive radioligand binding assay to determine the affinity of a test compound for the NMDA receptor.

-

Materials: Rat brain membrane preparation (containing NMDA receptors), a radiolabeled ligand specific for the NMDA receptor (e.g., [3H]CGS 19755), unlabeled test compounds (N-benzylpiperidine derivatives), incubation buffer, and a scintillation counter.

-

Procedure:

-

Incubate the brain membrane preparation with the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the Ki (inhibition constant) can be calculated.

-

Protocol 6: Calcium Channel Blocking Assay (Calcium Influx Assay) [8][29][30]

-

Principle: This cell-based assay measures the ability of a compound to block the influx of calcium into cells through voltage-gated calcium channels.

-

Materials: A cell line expressing the target calcium channel (e.g., HEK293 cells), a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM), a depolarizing agent (e.g., high potassium solution), test compounds (N-benzylpiperidine derivatives), and a fluorescence plate reader.

-

Procedure:

-

Load the cells with the calcium indicator dye.

-

Incubate the cells with various concentrations of the test compound.

-

Induce depolarization of the cell membrane using the depolarizing agent to open the voltage-gated calcium channels.

-

Measure the change in fluorescence intensity, which corresponds to the influx of calcium.

-

The reduction in the fluorescence signal in the presence of the test compound indicates its calcium channel blocking activity, from which an IC50 value can be determined.

-

Protocol 7: Opioid Receptor Binding Assay [31][32][33]

-

Principle: Similar to the NMDA receptor binding assay, this competitive radioligand binding assay measures the affinity of a test compound for opioid receptors.

-

Materials: Cell membranes expressing the specific opioid receptor subtype (μ, δ, or κ), a subtype-selective radiolabeled opioid ligand (e.g., [3H]DAMGO for μ-receptors), unlabeled test compounds, incubation buffer, and a scintillation counter.

-

Procedure:

-

Incubate the cell membranes with the radiolabeled ligand and a range of concentrations of the unlabeled test compound.

-

Separate bound from free radioligand by filtration.

-

Quantify the bound radioactivity.

-

Determine the IC50 and subsequently the Ki value of the test compound.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of N-benzylpiperidine derivatives.

Caption: Acetylcholinesterase Inhibition by N-Benzylpiperidine Derivatives.

Caption: NMDA Receptor Antagonism by N-Benzylpiperidine Derivatives.

Caption: Drug Discovery Workflow for N-Benzylpiperidine Derivatives.

Conclusion

The N-benzylpiperidine scaffold has proven to be an exceptionally fruitful starting point for the design and discovery of new therapeutic agents. Its journey through the annals of medicinal chemistry, from early applications in analgesics and antihistamines to its central role in modern neuropharmacology, highlights its remarkable adaptability. The continued exploration of this privileged structure, guided by a deeper understanding of its structure-activity relationships and interactions with a growing number of biological targets, promises to yield new and improved medicines for a wide range of human diseases. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of this enduring and versatile molecular framework.

References

- 1. Pethidine - Wikipedia [en.wikipedia.org]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Butorphanol - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. WO2016098128A1 - Process for the preparation of bepridil - Google Patents [patents.google.com]

- 10. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future | Ochsner Journal [ochsnerjournal.org]

- 11. pharmacy180.com [pharmacy180.com]

- 12. 125I-ifenprodil: synthesis and characterization of binding to a polyamine-sensitive site in cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. CN112142668A - Preparation method of butorphanol tartrate and intermediate thereof - Google Patents [patents.google.com]

- 18. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glutamate [NMDA] receptor subunit epsilon 3 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 21. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sedation, Anesthesia and Pain Management Protocols for Routine Surgeries - WSAVA2013 - VIN [vin.com]

- 23. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. painphysicianjournal.com [painphysicianjournal.com]

- 25. sciforum.net [sciforum.net]

- 26. Synthesis and Pharmacological Evaluation of Hydrophobic Esters and Ethers of Butorphanol at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Optimization of an Anti-NMDA Receptor Autoantibody Diagnostic Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

- 32. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 33. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Synthesis of (1-Benzylpiperidin-2-yl)methanol

Introduction

(1-Benzylpiperidin-2-yl)methanol is a valuable substituted piperidine derivative frequently utilized as a building block in the synthesis of pharmaceuticals and other biologically active compounds. The piperidine moiety is a common scaffold in drug discovery, and its N-alkylation allows for the introduction of various functional groups to modulate pharmacological properties. This document provides a detailed protocol for the synthesis of this compound via the direct N-alkylation of 2-piperidinemethanol with benzyl chloride. The presented method is a straightforward and effective procedure for researchers in organic synthesis, medicinal chemistry, and drug development.

Reaction Scheme

Experimental Protocol

This protocol is based on a well-established N-alkylation procedure.[1]

Materials:

-

2-Piperidinemethanol

-

Benzyl chloride

-

Triethylamine

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-piperidinemethanol (12.9 g), toluene (50 ml), and triethylamine (10.5 g).

-

While stirring the mixture, add benzyl chloride (13.2 g).

-

Heat the reaction mixture to reflux and maintain it for 4 hours with continuous stirring.

-

After 4 hours, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the triethylamine hydrochloride salt that has formed.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purify the resulting residue by distillation under reduced pressure to obtain the final product, this compound. The product distills at 107°C at a pressure of 2 mmHg.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Reagent/Product | Molecular Weight ( g/mol ) | Quantity (g) | Moles | Equivalents |

| 2-Piperidinemethanol | 115.19 | 12.9 | 0.112 | 1.0 |

| Benzyl chloride | 126.58 | 13.2 | 0.104 | 0.93 |

| Triethylamine | 101.19 | 10.5 | 0.104 | 0.93 |

| This compound | 205.30 | 11.3 | 0.055 | - |

| Yield | 52.9% |

Characterization

The final product, this compound, is a liquid at room temperature.[2]

Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Detailed protocol for N-benzylation of 2-(hydroxymethyl)piperidine

Abstract

This document provides a detailed protocol for the N-benzylation of 2-(hydroxymethyl)piperidine, a valuable building block in the synthesis of various pharmaceutical compounds. The protocol outlines a robust and efficient method using benzyl bromide as the alkylating agent in the presence of a suitable base. This application note includes a step-by-step experimental procedure, a comprehensive list of materials, and methods for purification and characterization of the final product, N-benzyl-2-(hydroxymethyl)piperidine. The target audience for this document includes researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

Piperidine and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine nitrogen allows for the modulation of a compound's physicochemical properties, such as basicity, lipophilicity, and pharmacological activity. N-benzylation is a common modification that introduces a benzyl group, which can be a crucial pharmacophore or a protecting group for further synthetic transformations. This protocol details the synthesis of N-benzyl-2-(hydroxymethyl)piperidine, a versatile intermediate for the development of novel therapeutics. The described method focuses on direct N-alkylation, a widely used and effective strategy for this transformation.

Reaction Scheme

Caption: General reaction scheme for the N-benzylation of 2-(hydroxymethyl)piperidine.

Experimental Protocol

This protocol describes the N-benzylation of 2-(hydroxymethyl)piperidine using benzyl bromide and potassium carbonate as the base in N,N-dimethylformamide (DMF).

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-(hydroxymethyl)piperidine | ≥98% | Commercially Available | --- |

| Benzyl bromide | ≥98% | Commercially Available | Lachrymator, handle in a fume hood. |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for better reactivity. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use a dry solvent. |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Saturated aq. NaCl (Brine) | --- | Prepared in-house | For washing. |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |

| Deionized water | --- | --- | --- |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available | --- |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column for flash chromatography

-

Fume hood

Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(hydroxymethyl)piperidine (1.0 eq.).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of starting material). Add finely powdered anhydrous potassium carbonate (2.0-3.0 eq.).

-

Addition of Benzyl Bromide: While stirring the suspension, slowly add benzyl bromide (1.1-1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.

-

Isolation and Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield N-benzyl-2-(hydroxymethyl)piperidine as an oil or a low-melting solid.[1] The product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-(hydroxymethyl)piperidine | --- |

| Benzylating Agent | Benzyl Bromide | [2][3] |

| Base | Potassium Carbonate (K₂CO₃) | [4] |

| Solvent | N,N-Dimethylformamide (DMF) | [4] |

| Stoichiometry (SM:BnBr:Base) | 1 : 1.1-1.2 : 2-3 | [4] |

| Reaction Temperature | 60-70 °C | [4] |

| Reaction Time | 4-6 hours | --- |

| Typical Yield | 70-90% | [4] |

| Purification Method | Flash Column Chromatography | [1] |

Experimental Workflow

Caption: Step-by-step workflow for the N-benzylation of 2-(hydroxymethyl)piperidine.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient heating, inactive base, or poor quality reagents. | Ensure the reaction temperature is maintained. Use freshly dried, finely powdered K₂CO₃. Check the purity of the starting materials and benzyl bromide. |

| Formation of Side Products | Over-alkylation (quaternary salt formation) or O-alkylation. | Use the recommended stoichiometry of benzyl bromide. Slow addition of the alkylating agent can minimize side reactions. O-alkylation is generally less favorable but can be minimized by using a non-polar aprotic solvent if observed. |

| Difficult Purification | Co-elution of impurities with the product. | Optimize the eluent system for column chromatography. A different solvent system or a gradient elution might be necessary. |

| Low Yield | Incomplete reaction, loss of product during work-up or purification. | Ensure the reaction goes to completion. Be careful during extractions to avoid loss of product in the aqueous layer. Optimize chromatography conditions to minimize product loss on the column. |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Benzyl bromide is a lachrymator and is corrosive. Handle with care and avoid inhalation of vapors.

-

DMF is a skin and eye irritant. Avoid contact with skin and eyes.

-

Handle all organic solvents in a well-ventilated area and away from ignition sources.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the N-benzylation of 2-(hydroxymethyl)piperidine. By following the detailed steps for the reaction, work-up, and purification, researchers can consistently obtain the desired product in good yield and high purity. This intermediate is valuable for the synthesis of a wide range of biologically active molecules and serves as a key component in drug discovery and development programs.

References